

O-Coumaric Acid CAS number and molecular weight

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Compound of Interest

Compound Name: *O-Coumaric Acid*

Cat. No.: *B145774*

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An In-depth Technical Guide to **o-Coumaric Acid**

This guide provides comprehensive information on **o-coumaric acid**, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental properties, experimental protocols, and relevant biochemical pathways.

Core Properties of **o-Coumaric Acid**

o-Coumaric acid, also known as 2-hydroxycinnamic acid, is a phenolic compound and a hydroxy derivative of cinnamic acid. It exists as cis and trans isomers. The trans isomer is generally more stable and common.

Chemical Identifiers

The Chemical Abstracts Service (CAS) has assigned different numbers to the various forms of **o-coumaric acid**. It is crucial to use the correct identifier for the specific isomer of interest.

Identifier	Value	Isomer/Note
Molecular Formula	C ₉ H ₈ O ₃	Applies to all isomers
Molecular Weight	164.16 g/mol	Applies to all isomers[1][2]
CAS Number	614-60-8	trans-o-Coumaric acid (predominant form)[1][3][4]
CAS Number	583-17-5	o-Coumaric acid (isomer unspecified)
CAS Number	495-79-4	cis-o-Coumaric acid (Coumarinic acid)

Physicochemical Data

The following table summarizes key quantitative data for **o-coumaric acid**.

Property	Value	Notes
Melting Point	217 °C (decomposes)	For the trans-isomer.
Boiling Point	348-349 °C (estimated)	
Water Solubility	Slightly soluble	Solubility is influenced by pH.
Solubility in Organic Solvents	Soluble in alcohol, DMSO (slightly), Ethyl Acetate (slightly)	
pKa	4.614 (at 25°C)	
LogP	1.5	A measure of lipophilicity.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **o-coumaric acid** are presented below.

Synthesis of o-Coumaric Acid via Hydrolysis of Coumarin

This protocol describes the base-catalyzed hydrolysis of coumarin to yield **o-coumaric acid**. The process involves the opening of the lactone ring followed by cis-trans isomerization.

Materials:

- Coumarin
- Sodium hydroxide (NaOH) solution (20%)
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Chloroform
- Reaction vessel (e.g., PARR reactor)
- Soxhlet extraction apparatus
- Standard laboratory glassware and filtration equipment

Procedure:

- **Reaction Setup:** Dissolve a known quantity of coumarin (e.g., 0.137 mol) in a 20% aqueous solution of sodium hydroxide within a pressure-rated reaction vessel.
- **Inert Atmosphere:** Purge the reactor with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
- **Hydrolysis Reaction:** Seal the reactor and heat the mixture to 160°C. Maintain this temperature for 1 hour with continuous stirring.
- **Neutralization and Precipitation:** After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3). This will precipitate the crude product.

- Initial Product Recovery: Collect the precipitate by vacuum filtration and wash it with cold deionized water.
- Purification by Extraction: The precipitate contains both the desired **o-coumaric acid** and unreacted coumarin. Place the dried precipitate into the thimble of a Soxhlet extractor and extract with chloroform. Coumarin is soluble in chloroform and will be extracted, leaving the purified **o-coumaric acid** in the thimble.
- Final Product: Dry the purified **o-coumaric acid**. The product can be further analyzed for purity via HPLC or characterized by spectroscopy.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of **o-coumaric acid** in various samples, such as coffee extracts or reaction mixtures.

Instrumentation and Reagents:

- HPLC system with a UV or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., Kromasil 100-5C18, 4.6 x 250 mm, 5 μ m).
- Mobile Phase A: Water with 5% formic acid (19:1 v/v).
- Mobile Phase B: Methanol (HPLC grade).
- **o-Coumaric acid** standard.
- Methanol for sample and standard preparation.
- Syringe filters (0.45 μ m).

Chromatographic Conditions:

- Detection Wavelength: 320 nm
- Flow Rate: 0.9 mL/min

- Injection Volume: 10 μ L
- Column Temperature: 30°C
- Elution: Gradient elution (specific gradient profile may need to be optimized based on the sample matrix).

Procedure:

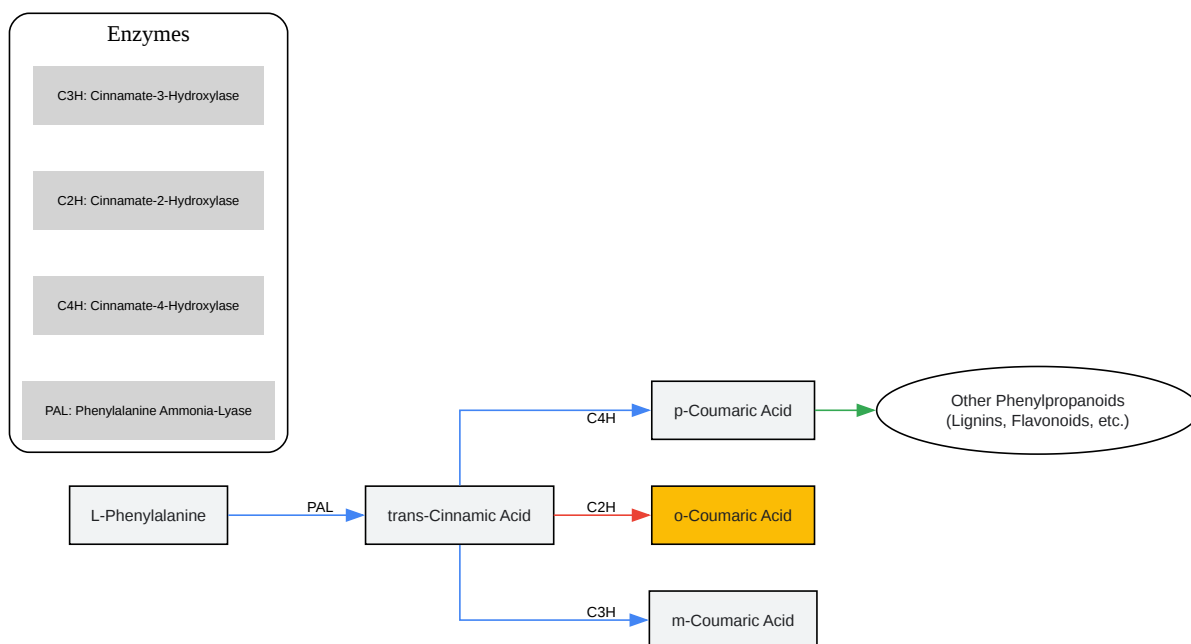
- Standard Preparation: Accurately weigh approximately 50 mg of the **o-coumaric acid** standard and dissolve it in a 100 mL volumetric flask with methanol to create a stock solution. Prepare a series of dilutions (at least five concentration levels) from the stock solution to create calibration standards.
- Sample Preparation: Dissolve the sample containing **o-coumaric acid** in methanol. The concentration should be adjusted to fall within the range of the calibration curve. Filter the sample through a 0.45 μ m syringe filter before injection.
- Analysis: Inject 10 μ L of each standard and sample into the HPLC system. Record the chromatograms.
- Quantification: Identify the **o-coumaric acid** peak in the sample chromatogram by comparing its retention time with that of the standard (approximately 17.19 minutes under the specified conditions). Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the linear regression to calculate the concentration of **o-coumaric acid** in the sample.

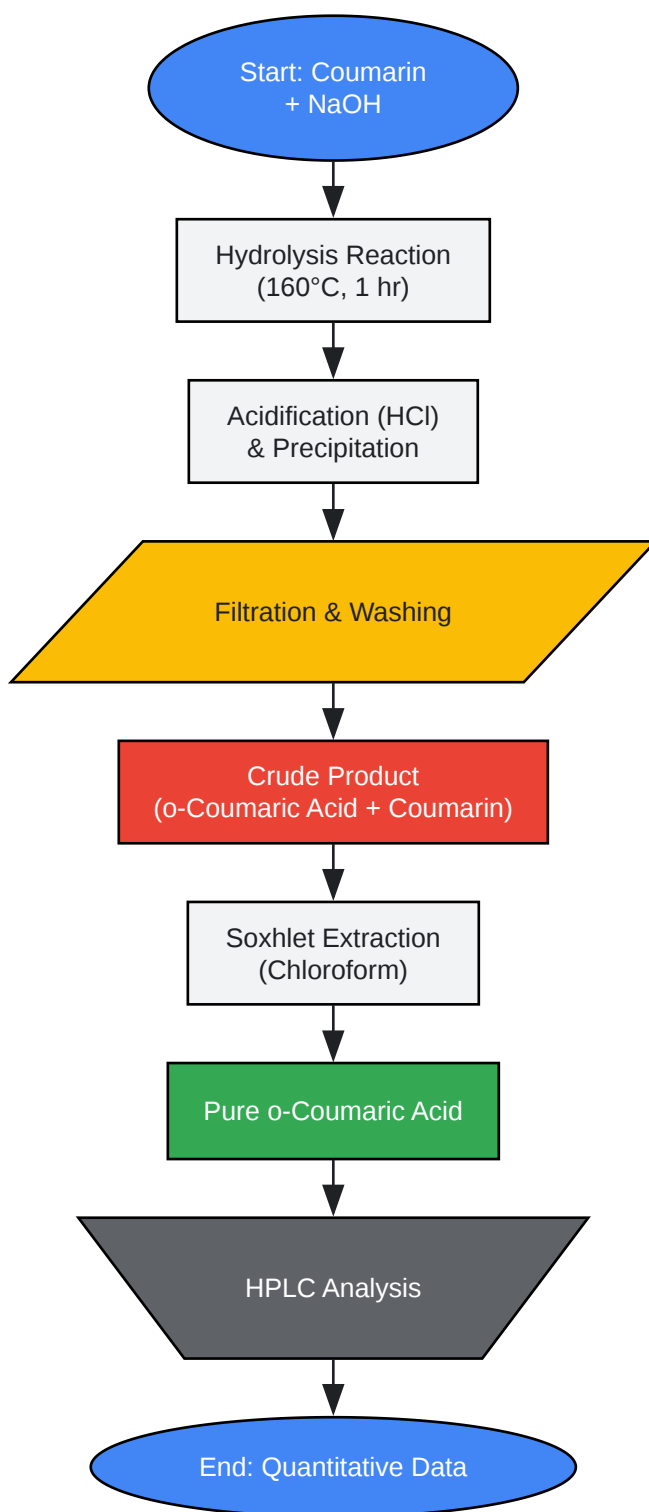
Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to **o-coumaric acid**.

Biosynthesis of Hydroxycinnamic Acids

o-Coumaric acid is synthesized in plants through the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.





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